An In-depth Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2)
An In-depth Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, registered under CAS number 89151-46-2, is a pivotal synthetic intermediate in the landscape of contemporary drug discovery and development.[1] Its unique structural architecture, featuring a Boc-protected piperidine ring and a reactive iodoethyl side chain, renders it an invaluable tool for medicinal chemists. The piperidine scaffold is a well-established privileged structure, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and metabolic stability.[2] The tert-butyloxycarbonyl (Boc) protecting group offers the strategic advantage of masking the piperidine nitrogen, preventing its participation in unwanted side reactions while allowing for facile deprotection under specific acidic conditions. This enables chemists to perform selective modifications on other parts of the molecule with high precision.[3]
The primary utility of this compound lies in its capacity to act as a versatile building block for introducing the 4-(2-ethyl)piperidine moiety into larger, more complex molecular frameworks. The terminal iodide of the ethyl chain serves as an excellent leaving group in nucleophilic substitution reactions, making it a highly reactive electrophile for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity is central to its application in constructing diverse chemical libraries for high-throughput screening and in the targeted synthesis of drug candidates.[4]
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, offering field-proven insights and detailed methodologies for its effective utilization in research and development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 89151-46-2 | [1] |
| Molecular Formula | C₁₂H₂₂INO₂ | |
| Molecular Weight | 339.21 g/mol | |
| Appearance | Typically a solid | |
| Storage | Store in a cool, dry, and well-ventilated area, away from light and incompatible substances. |
While specific, publicly available spectroscopic data for tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is limited, characterization would typically involve the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperidine ring protons (a complex pattern of multiplets), and the protons of the iodoethyl chain. The methylene group adjacent to the iodine would appear as a triplet at a downfield chemical shift due to the deshielding effect of the iodine atom.
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¹³C NMR: Would display distinct signals for the carbons of the tert-butyl group, the piperidine ring, and the iodoethyl side chain. The carbon atom bonded to the iodine would be observed at a characteristic upfield chemical shift.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A key fragmentation would likely be the loss of the tert-butyl group or the entire Boc group, as well as cleavage of the iodoethyl side chain.[5][6]
Synthesis and Mechanism
The most common and logical synthetic route to tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate involves a two-step sequence starting from the commercially available tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This process first involves the activation of the primary alcohol, typically by converting it into a better leaving group such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt. A more direct approach is the direct iodination of the alcohol.
Synthetic Pathway
Caption: Synthetic route to tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate.
Detailed Experimental Protocol: Iodination of tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
This protocol is based on standard literature procedures for the iodination of primary alcohols.
Materials:
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tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
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Iodine (I₂)
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Triphenylphosphine (PPh₃)
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Imidazole
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).
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Stir the mixture at 0 °C until all solids have dissolved.
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Add iodine (1.2 eq) portion-wise to the reaction mixture. The color of the solution will turn dark brown.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
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Quench the reaction by adding saturated aqueous sodium thiosulfate solution to dissipate the excess iodine (the dark color will fade).
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.
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Imidazole: Acts as a base to neutralize the HI formed during the reaction and also as a catalyst.
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Sodium Thiosulfate Quench: Reduces unreacted iodine to colorless iodide, facilitating purification.
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Aqueous Washes: Remove water-soluble byproducts and impurities.
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Chromatography: Essential for separating the desired product from triphenylphosphine oxide, a major byproduct of the reaction.
Applications in Research and Drug Development
The primary application of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate stems from its utility as an electrophilic building block for the introduction of the N-Boc-4-(2-ethyl)piperidine moiety. This is a common structural motif in a variety of biologically active molecules.
Synthesis of Drug Intermediates and Active Pharmaceutical Ingredients (APIs)
The iodoethyl group is a potent electrophile that readily undergoes nucleophilic substitution with a variety of nucleophiles. This makes it an ideal reagent for the synthesis of more complex drug intermediates.[4] For example, it can be used to alkylate primary and secondary amines, phenols, and thiols to introduce the piperidine scaffold. The Boc-protecting group can then be easily removed under acidic conditions to liberate the piperidine nitrogen, which can be further functionalized.
Caption: General scheme for the alkylation of a primary amine.
Development of Linkers for PROTACs and Other Bifunctional Molecules
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific target proteins. These bifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The piperidine moiety is often incorporated into these linkers to impart favorable physicochemical properties such as solubility and cell permeability.[7] Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate serves as a valuable precursor for the synthesis of such linkers.
Synthesis of Radiotracers for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. The iodoethyl group of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate can be utilized in the synthesis of PET tracers, either by incorporating a positron-emitting isotope of iodine (e.g., ¹²⁴I) or by serving as a precursor for the introduction of other radiolabels.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a highly versatile and valuable building block in the arsenal of the modern medicinal chemist. Its strategic combination of a Boc-protected piperidine ring and a reactive iodoethyl side chain provides a powerful tool for the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the pursuit of novel drug discovery and development.
References
- Supplementary Information for a relevant journal article. (This is a placeholder as a specific article with the complete synthesis and characterization was not found in the provided search results.
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PubChem. Tert-butyl 4-iodopiperidine-1-carboxylate. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2023). Unlock Drug Discovery with Boc-Protected Piperidine Intermediates. [Link]
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PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. [Link]
- Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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Wikipedia. 1-Boc-4-AP. [Link]
- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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Chegg. Solved Mass spectral analysis of 1-(tert-butyl)piperidine. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
